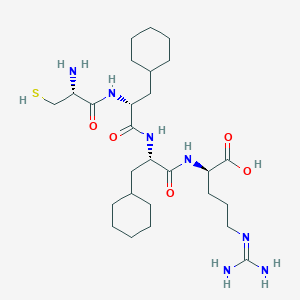
L-Cysteinyl-3-cyclohexyl-D-alanyl-3-cyclohexyl-L-alanyl-N~5~-(diaminomethylidene)-D-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteinyl-3-cyclohexyl-D-alanyl-3-cyclohexyl-L-alanyl-N~5~-(diaminomethylidene)-D-ornithine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is notable for its complex structure, which includes multiple cyclohexyl groups and a diaminomethylidene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-3-cyclohexyl-D-alanyl-3-cyclohexyl-L-alanyl-N~5~-(diaminomethylidene)-D-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.
Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS with automated peptide synthesizers. This allows for high-throughput synthesis and purification processes, ensuring consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol group in the cysteine residue can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Disulfide Bonds: Formed from the oxidation of thiol groups.
Reduced Thiols: Resulting from the reduction of disulfide bonds.
Substituted Amino Acids: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its interactions with proteins and enzymes.
Medicine: Potential therapeutic applications due to its unique structure and bioactivity.
Industry: Used in the development of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, peptides can:
Bind to Receptors: Interact with cell surface receptors to modulate signaling pathways.
Inhibit Enzymes: Act as competitive or non-competitive inhibitors of enzymes.
Form Complexes: Bind to other biomolecules to form stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteinyl-D-alanyl-L-alanyl-D-ornithine: Lacks the cyclohexyl groups and diaminomethylidene moiety.
L-Cysteinyl-3-cyclohexyl-D-alanyl-L-alanyl-D-ornithine: Similar but with fewer cyclohexyl groups.
Uniqueness
L-Cysteinyl-3-cyclohexyl-D-alanyl-3-cyclohexyl-L-alanyl-N~5~-(diaminomethylidene)-D-ornithine is unique due to its multiple cyclohexyl groups and the presence of a diaminomethylidene moiety, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
849108-23-2 |
|---|---|
Molekularformel |
C27H49N7O5S |
Molekulargewicht |
583.8 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C27H49N7O5S/c28-19(16-40)23(35)33-21(14-17-8-3-1-4-9-17)25(37)34-22(15-18-10-5-2-6-11-18)24(36)32-20(26(38)39)12-7-13-31-27(29)30/h17-22,40H,1-16,28H2,(H,32,36)(H,33,35)(H,34,37)(H,38,39)(H4,29,30,31)/t19-,20+,21+,22-/m0/s1 |
InChI-Schlüssel |
PTRHSMFHVJJROP-CBPXPLCBSA-N |
Isomerische SMILES |
C1CCC(CC1)C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H](CC2CCCCC2)NC(=O)[C@H](CS)N |
Kanonische SMILES |
C1CCC(CC1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2CCCCC2)NC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)
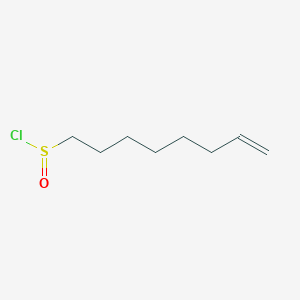

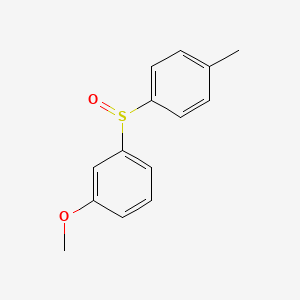
![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14191082.png)
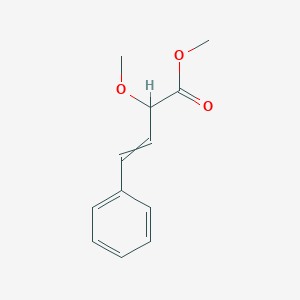
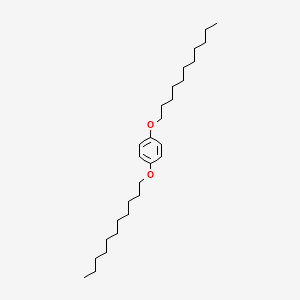
![1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B14191110.png)
![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
![2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14191119.png)
![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)

![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
